molecular formula C23H24ClN5OS B2737570 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-51-4

5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2737570
CAS No.: 887219-51-4
M. Wt: 453.99
InChI Key: DFHPBMJWVQNFDA-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused bicyclic core system. Its structure includes a 2-chlorophenyl group attached to a methyl bridge, which is further substituted with a 4-phenylpiperazine moiety.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(17-10-6-7-11-18(17)24)28-14-12-27(13-15-28)16-8-4-3-5-9-16/h3-11,20,30H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHPBMJWVQNFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 869343-60-2 , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a thiazole ring, a triazole ring, and a piperazine moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN5OSC_{22}H_{22}ClN_{5}OS, with a molecular weight of 440.0 g/mol . The presence of the chlorophenyl and phenylpiperazine groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Formula C₁₈H₂₂ClN₅OS
Molecular Weight 440.0 g/mol
CAS Number 869343-60-2
Chemical Structure Chemical Structure

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole and piperazine moieties exhibit significant antimicrobial activity. In a comparative analysis of synthesized derivatives, compounds similar to this compound demonstrated effective inhibition against various bacterial and fungal strains. For instance, one study highlighted that derivatives with similar structural motifs showed broad-spectrum antimicrobial effects (Table 1).

Pathogen TypeActivity LevelReference
Gram-positive bacteriaHigh
Gram-negative bacteriaModerate
FungiHigh

Antitumor Activity

The compound's potential as an anticancer agent has been explored through its inhibitory effects on thymidine phosphorylase (TP), an enzyme involved in tumor growth and metastasis. In vitro studies demonstrated that derivatives with dual triazole cores exhibited significant TP inhibition, suggesting their utility in cancer therapy (Table 2).

Compound IDTP Inhibition (%)Cancer Type
Compound 185%Breast Cancer
Compound 278%Prostate Cancer
Compound 390%Lung Cancer

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes critical for cell proliferation.
  • Receptor Modulation : The phenylpiperazine group may interact with neurotransmitter receptors, influencing signaling pathways associated with cancer progression.
  • Antimicrobial Action : The thiazole structure contributes to the disruption of microbial cell wall synthesis.

Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of various triazole derivatives found that those similar to our compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and their targets.

Study on Antitumor Potential

Another study evaluated the anti-tumor efficacy of compounds containing similar structural features against several cancer cell lines (MCF-7, PC-3). Results indicated that these compounds significantly reduced cell viability through apoptotic pathways, reinforcing their potential as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous thiazolo[3,2-b][1,2,4]triazole derivatives (Table 1), focusing on substituent variations, molecular properties, and synthesis strategies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthesis Notes
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 2-Ethyl, 6-OH, 2-Cl-C6H4, 4-Ph-piperazine C24H25ClN6OS 492.02* Reference compound Likely involves condensation reactions
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Cl-C6H4, 4-EtO-3-MeO-C6H3, 2-Me C27H29ClN6O3S 553.08 3-chlorophenyl, additional methoxy/ethoxy groups Uses PEG-400 and Bleaching Earth Clay
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Cl-C6H4, 4-Et-piperazine, 2-Et C22H27ClN6OS 470.00* 3-chlorophenyl, ethyl-piperazine vs. phenyl-piperazine Similar to target synthesis
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Cl-C6H4-amino, exocyclic double bond C12H8ClN5OS 305.73 Open-chain amino substituent, no piperazine Condensation with hydrazine derivatives

*Calculated based on molecular formulas.

Key Observations

Substituent Position Effects: The 2-chlorophenyl group in the target compound vs. The 2-chloro position may enhance steric hindrance, affecting interactions with hydrophobic pockets in target proteins . Piperazine Modifications: Replacement of the 4-phenylpiperazine (target) with 4-ethylpiperazine () reduces aromaticity and increases basicity, which could impact blood-brain barrier penetration .

Hydroxyl vs. Methoxy/Ethoxy Groups: The 6-OH group in the target compound facilitates hydrogen bonding, whereas methoxy/ethoxy substituents () contribute to higher molecular weight and altered solubility .

Synthesis Strategies: The target compound likely shares synthetic steps with and , such as condensation reactions between piperazine derivatives and chlorophenyl precursors .

Q & A

Q. What are the recommended multi-step synthesis pathways for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves sequential reactions starting with piperazine derivatives and chlorophenyl intermediates. Key steps include:

  • Coupling reactions : Use ethanol or methanol as solvents to facilitate nucleophilic substitution between the piperazine and chlorophenyl groups. Elevated temperatures (70–90°C) and 12–24-hour reaction times are critical for intermediate formation .
  • Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Adjusting solvent polarity improves crystallization efficiency .
  • Optimization : DOE (Design of Experiments) approaches, such as varying temperature, solvent ratios, and catalyst loading (e.g., Pd/C for cross-coupling), can systematically enhance yield .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperazine N-H peaks (δ 2.8–3.5 ppm) and thiazole/triazole aromatic protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in fused heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the thiazolo-triazole core .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with UV detection at 254 nm for aromatic systems .

Q. How can solubility challenges in aqueous buffers be addressed during in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or Tween-80-containing buffers to maintain colloidal stability .
  • Prodrug derivatization : Introduce phosphate or glycosyl groups at the 6-hydroxyl position to enhance hydrophilicity without altering bioactivity .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in cancer or inflammation models?

  • Receptor binding assays : Radiolabeled ligand displacement studies (e.g., ³H-SB-218078 for 5-HT₃ receptors) identify affinity for serotonin or dopamine receptors linked to anti-inflammatory pathways .
  • Kinase profiling : Screen against panels of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition of MAPK or PI3K/Akt pathways, which are implicated in anticancer activity .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., COX-2 or NF-κB) in cell lines validates pathway-specific effects .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with crystallized receptors (e.g., PDB 4U5T for 5-HT₃). Focus on the chlorophenyl and piperazine moieties for binding energy optimization .
  • QSAR analysis : Train models on datasets of analogous thiazolo-triazoles to predict bioactivity cliffs and reduce off-target effects .

Q. How should researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative binding assays : Test the compound and its analogs (e.g., 4-fluorophenyl or methylthiazole variants) under identical conditions to isolate substituent effects .
  • Metabolic stability studies : Use liver microsomes to assess whether discrepancies arise from differential CYP450-mediated degradation .
  • Crystallography : Solve co-crystal structures with target proteins to confirm binding poses and identify steric clashes in less active analogs .

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